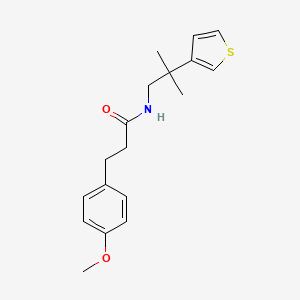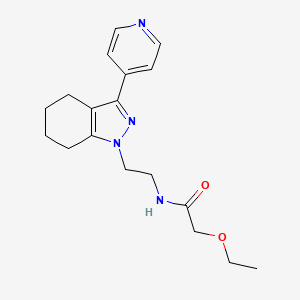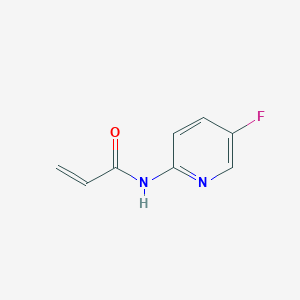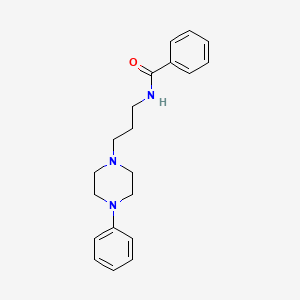
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide, also known as MTMP, is a compound that belongs to the class of amides. It is a synthetic compound that is used in scientific research for its potential therapeutic properties. MTMP has been studied extensively for its mechanism of action and its effects on the biochemical and physiological processes in the body.
Wirkmechanismus
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide acts by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide also acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This mechanism of action is thought to be responsible for the anti-inflammatory, analgesic, and antipyretic effects of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide.
Biochemical and physiological effects:
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin. Additionally, 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its mechanism of action and its effects on the biochemical and physiological processes in the body. However, there are also some limitations to using 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide in lab experiments. One limitation is that it has not been extensively studied in humans, so its potential therapeutic effects in humans are not well understood. Additionally, the synthesis method for 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide. One area of research could be to further explore its potential therapeutic effects in humans, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could be to explore its potential use in the treatment of cancer. Additionally, further research could be done to understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide and to identify potential targets for drug development. Finally, research could be done to develop more efficient and cost-effective synthesis methods for 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide.
Synthesemethoden
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as bromoethane, sodium hydride, 4-methoxybenzylamine, and thiophene-3-carboxylic acid. The final product is obtained through a series of purification steps that involve column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has been studied for its potential use in the treatment of cancer.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-18(2,15-10-11-22-12-15)13-19-17(20)9-6-14-4-7-16(21-3)8-5-14/h4-5,7-8,10-12H,6,9,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVMJHNVWOTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2901274.png)
![4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2901276.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)

![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)
![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)


